endo-BCN-PEG4-Boc
Description
Significance of Bicyclo[6.1.0]non-4-yne (BCN) Derivatives in Contemporary Research
Bicyclo[6.1.0]non-4-yne, commonly known as BCN, is a strained cyclooctyne (B158145) that has become a prominent reagent in copper-free click chemistry. wikipedia.org The inherent ring strain in the BCN molecule significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed without the need for a cytotoxic copper catalyst. pcbiochemres.comnih.gov This makes BCN derivatives particularly well-suited for applications in living systems. wikipedia.org The endo isomer of BCN is often favored in the synthesis of bioconjugates. nih.gov Researchers have developed a variety of BCN derivatives by attaching different functional groups, enhancing their utility for a wide range of applications, from labeling proteins and nucleic acids to constructing complex biomaterials. wikipedia.orgbroadpharm.com
Overview of endo-BCN-PEG4-t-butyl ester as a Versatile Chemical Tool
endo-BCN-PEG4-t-butyl ester is a bifunctional molecule that combines the reactive BCN core with a polyethylene (B3416737) glycol (PEG) linker and a protected carboxylic acid. dcchemicals.comaxispharm.com This specific structure makes it a highly versatile tool in bioconjugation and drug delivery. dcchemicals.com The endo-BCN group provides the reactive handle for SPAAC reactions with azide-modified molecules. dcchemicals.com The PEG4 linker, a chain of four repeating ethylene (B1197577) glycol units, enhances the hydrophilicity and biocompatibility of the molecule, which can improve the solubility of the resulting conjugates and reduce non-specific interactions. axispharm.comprecisepeg.com The t-butyl ester serves as a protecting group for a carboxylic acid, preventing it from undergoing unwanted reactions during the synthesis and bioconjugation steps. dcchemicals.comiris-biotech.de This protecting group can be selectively removed under acidic conditions to reveal the carboxylic acid for further functionalization. iris-biotech.de
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO8/c1-26(2,3)35-24(28)10-12-30-14-16-32-18-19-33-17-15-31-13-11-27-25(29)34-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCLHAMNOSOPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of Endo Bcn Peg4 T Butyl Ester
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst. acs.orgresearchgate.net The reaction's driving force is the release of ring strain inherent in the cyclooctyne (B158145), such as BCN. precisepeg.com endo-BCN derivatives are frequently used due to their high reactivity and commercial availability. acs.org
The reaction between the BCN core and an organic azide (B81097) proceeds via a [3+2] cycloaddition to form a stable triazole linkage. nih.gov Kinetic studies have quantified the second-order rate constants (k₂) for BCN with various azide partners. The endo-isomer of BCN generally exhibits slightly higher reactivity compared to the exo-isomer. For instance, in a polar solvent mixture, endo-BCN reacts with benzyl (B1604629) azide with a k₂ value of 0.29 M⁻¹s⁻¹, whereas the exo-isomer reacts at 0.19 M⁻¹s⁻¹. acs.org
The reactivity of BCN has been compared with other commonly used cyclooctynes. While often less reactive than dibenzocyclooctyne (DBCO) derivatives with aliphatic azides, BCN shows superior reaction rates with aromatic azides. nih.govnih.gov The rate constant for the reaction of BCN with benzyl azide is approximately 0.07-0.18 M⁻¹s⁻¹, while its reaction with phenyl azide is significantly faster at 0.2 M⁻¹s⁻¹. nih.gov This highlights the crucial role of the azide's electronic properties in dictating reaction speed.
| BCN Isomer/Derivative | Azide Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference |
|---|---|---|---|---|
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | acs.org |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | acs.org |
| BCN | Benzyl Azide (Bn-N₃) | 0.07 | CH₃CN:H₂O (3:1) | nih.gov |
| BCN | Phenyl Azide (Ph-N₃) | 0.2 | CH₃CN:H₂O (3:1) | nih.gov |
| BCN | 2-azidoethanol (primary) | 0.024 | Not specified | nih.gov |
| BCN | 2-azidopropanol (secondary) | 0.012 | Not specified | nih.gov |
| BCN | 2-azido-2-methylpropanol (tertiary) | 0.014 | Not specified | nih.gov |
The kinetics of SPAAC reactions are sensitive to the surrounding environment, including the solvent system and temperature. nih.govub.edu Reactions are commonly performed in organic solvents like acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), or in aqueous mixtures to simulate physiological conditions. nih.govnih.gov The PEG4 linker in endo-BCN-PEG4-t-butyl ester is designed to enhance aqueous solubility, which is beneficial for bioconjugation reactions performed in buffers like phosphate-buffered saline (PBS). creative-biolabs.comprecisepeg.comlumiprobe.com
Temperature is a critical factor; elevating the temperature from 25°C to 37°C can accelerate the reaction, leading to faster completion times for conjugation. ub.edu For example, studies on surface immobilization showed that the optimal reaction time for BCN derivatives decreased when the temperature was raised to 37°C. ub.edu The choice of buffer and the presence of organic co-solvents can also modulate reaction rates, necessitating optimization for specific applications. researchgate.net
The structure and electronic nature of the azide partner significantly influence SPAAC reaction rates with BCN.
Steric Effects : Unlike sterically demanding cyclooctynes like ADIBO or DBCO, BCN is relatively non-demanding. nih.gov Consequently, it shows similar reactivity towards primary, secondary, and even bulky tertiary azides. nih.gov This lack of steric sensitivity makes BCN a versatile reagent for conjugating a wide range of azide-modified molecules. nih.gov
Electronic Effects : The electronic properties of the azide are a major determinant of reactivity. nih.govnih.gov While reactions with electron-rich aliphatic azides (e.g., benzyl azide) are moderately fast, reactions with electron-poor aromatic azides (e.g., phenyl azide) are substantially accelerated. nih.gov This phenomenon is contrary to what is observed with benzoannulated cyclooctynes like DBCO, where electron-rich azides react faster. nih.gov This suggests that the reaction between BCN and electron-deficient azides proceeds through an inverse-electron-demand mechanism, where the interaction between the high-energy Highest Occupied Molecular Orbital (HOMO) of BCN and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the azide is dominant. nih.gov Further substitution of aryl azides with electron-withdrawing groups can lead to rate enhancements of up to 30-fold compared to benzyl azide, achieving rate constants approaching 2 M⁻¹s⁻¹. nih.gov
Influence of Solvent Systems and Reaction Environments on SPAAC Kinetics
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Tetrazines
The BCN moiety is also an excellent dienophile for IEDDA reactions with electron-poor dienes, most notably 1,2,4,5-tetrazines. lumiprobe.comgenelink.com This reaction is among the fastest known bioorthogonal ligations, with rate constants that can be several orders of magnitude higher than those for SPAAC. acs.orglumiprobe.com The reaction proceeds via a [4+2] cycloaddition, followed by the expulsion of dinitrogen gas to form a stable dihydropyridazine (B8628806) product, which then aromatizes to a pyridazine.
The reactivity of the BCN-tetrazine ligation can be finely tuned by modifying the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction, whereas electron-donating groups have the opposite effect. nih.govresearchgate.net This principle allows for the development of tetrazine reagents with a broad spectrum of reactivities. For instance, substituting a 3,6-diphenyl-1,2,4,5-tetrazine (B188303) with strongly electron-withdrawing pyridin-2-yl groups increases the reaction rate constant with BCN by over 30-fold (from 3.6 M⁻¹s⁻¹ to 118 M⁻¹s⁻¹). nih.gov Conversely, electron-donating groups like p-methoxyphenyl slow the reaction down. nih.gov This tunability is crucial for applications requiring staged or multiplexed labeling. nih.gov
| Tetrazine Substituent (3,6-disubstituted) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
|---|---|---|---|
| Di(pyridin-2-yl) | 118 | Methanol | nih.gov |
| Di(phenyl) | 3.6 | Methanol | nih.gov |
| Di(p-methoxyphenyl) | 1.4 | Methanol | nih.gov |
| Di(p-N,N-dimethylaniline) | 0.58 | Methanol | nih.gov |
| 3-(4-fluorophenyl)-6-(pyridin-2-yl) | 23 | Methanol | nih.gov |
| Di(4-(trifluoromethyl)phenyl) | 10 | Methanol | nih.gov |
The IEDDA reaction mechanism is primarily controlled by the interaction between the HOMO of the dienophile (BCN) and the LUMO of the diene (tetrazine). researchgate.net The high energy of BCN's HOMO, a consequence of its ring strain, makes it an excellent dienophile for this reaction. acs.org The rate of the reaction is inversely proportional to the energy gap between the HOMOdienophile and LUMOdiene. Therefore, modifications that lower the tetrazine's LUMO energy, such as the introduction of electron-withdrawing substituents, enhance the rate of cycloaddition. researchgate.netacs.org
Computational studies, including Density Functional Theory (DFT) calculations, have provided deeper insights. acs.orgrsc.org While Frontier Molecular Orbital (FMO) theory explains the general reactivity trends, other factors such as distortion energy and Pauli repulsion are also critical. rsc.org For example, the acceleration of IEDDA reactions upon coordinating a metal ion like Re(I) to a triazine ring reacting with BCN was attributed more to a reduction in the distortion energy required to reach the transition state and lower Pauli repulsion, rather than purely to a change in FMO energies. rsc.org These mechanistic investigations confirm that BCN's reactivity is a complex interplay of strain, electronic properties, and steric accessibility, allowing it to be a versatile and predictable partner in IEDDA ligations. acs.org
Comparative Reactivity and Rate Constants with Dienophiles
Stereoelectronic Effects on Reactivity and Adduct Formation
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a crucial role in the behavior of bicyclo[6.1.0]nonyne (BCN) derivatives. wikipedia.org These effects dictate the reactivity profiles of BCN isomers and the regioselectivity of their cycloaddition reactions.
Comparative Studies of endo-BCN and exo-BCN Reactivity Profiles
The two diastereomers of BCN, endo and exo, exhibit different reactivity profiles in strain-promoted cycloaddition reactions. Generally, the endo-BCN isomer is observed to be slightly more reactive than the exo-BCN diastereomer. nih.govacs.org This enhanced reactivity is a key reason for its preferential use in many bioorthogonal applications. nih.gov
In the strain-promoted azide-alkyne cycloaddition (SPAAC) with benzyl azide, endo-BCN displays a slightly higher second-order rate constant (k₂) of 0.29 M⁻¹s⁻¹ compared to 0.19 M⁻¹s⁻¹ for exo-BCN in a polar solvent mixture. nih.govacs.org This trend of endo-BCN being more reactive is also observed in reactions with tetrazines. researchgate.netrsc.org For instance, in reactions with 1,2-benzoquinones, endo-BCN reacts significantly faster than exo-BCN. acs.orgnih.gov Specifically, the reaction of endo-BCN with 4-tert-butyl-1,2-benzoquinone in 1,2-dichloroethane (B1671644) has a rate constant of 219 ± 14 M⁻¹s⁻¹, while exo-BCN reacts more slowly under the same conditions with a rate constant of 99 ± 3 M⁻¹s⁻¹. acs.org
The difference in reactivity can be attributed to the stereochemistry of the fused cyclopropane (B1198618) ring. The "endo" configuration leads to a more open and accessible three-dimensional structure, which can facilitate the approach of the reacting partner. digitellinc.com This structural difference also influences the properties of the resulting cycloaddition products. acs.org Computational studies have suggested that the endo isomer may have 15-20% higher reactivity in strain-promoted cycloadditions compared to the exo form.
Comparative Reaction Rates of endo-BCN and exo-BCN
This table summarizes the second-order rate constants for the reaction of endo-BCN and exo-BCN with various reagents, highlighting the generally higher reactivity of the endo isomer.
| Reactant | Reagent | Solvent | Rate Constant (k₂) of endo-BCN (M⁻¹s⁻¹) | Rate Constant (k₂) of exo-BCN (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 | 0.19 | nih.govacs.org |
| BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 219 ± 14 | 99 ± 3 | acs.org |
| BCN | 4-tert-butyl-1,2-benzoquinone | Methanol | 838 ± 22 | 298 ± 17 | acs.org |
Computational and Theoretical Studies
Computational chemistry provides invaluable tools for understanding the reactivity of molecules like endo-BCN-PEG4-t-butyl ester at a molecular level. nih.govresearchgate.net Quantum chemical calculations and molecular dynamics simulations offer insights into transition states, activation energies, and the behavior of these molecules in complex environments.
Quantum Chemical Calculations of Transition States and Activation Energies
Density Functional Theory (DFT) is a commonly employed method to investigate the mechanisms and energetics of cycloaddition reactions involving BCN. nih.govresearchgate.net These calculations can predict the geometries of reactants, transition states, and products, as well as their relative energies.
For the reaction of BCN with azides, computational studies have shown that the activation energy barrier is a key determinant of the reaction rate. researchgate.net For a series of azides reacting with BCN, a monotonic decrease in the calculated activation energy was observed with an increase in the experimental rate constant. researchgate.net DFT calculations have also been used to study the strain-promoted oxidation-controlled cycloalkyne-quinone (SPOCQ) reaction, showing that endo-BCN has a lower activation enthalpy (ΔH‡) than other cyclooctynes like OCT and DIBAC, which is consistent with its higher experimental reaction rate. acs.org For the reaction with 4-tert-butyl-1,2-benzoquinone, the experimental ΔH‡ for endo-BCN was found to be 4.5 ± 0.3 kcal/mol. acs.org
Different DFT functionals can yield slightly different activation energies, but methods like B97D and dispersion-corrected BLYP+D3 have shown good agreement with experimental data for BCN reactions. acs.org High-level ab initio methods such as SCS-MP2 have also been employed, providing calculated barriers that are in reasonable agreement with experimental values. acs.org For the reaction of BCN with a 1,2-benzoquinone, SCS-MP2 calculations yielded an activation barrier of 5.5 kcal/mol. acs.org
Calculated and Experimental Activation Parameters for endo-BCN Reactions
This table presents a comparison of experimentally determined and computationally calculated activation parameters for cycloaddition reactions involving endo-BCN.
| Reaction | Method | Parameter | Value (kcal/mol) | Reference |
|---|---|---|---|---|
| endo-BCN + 4-tert-butyl-1,2-benzoquinone | Experimental (Eyring plot) | ΔH‡ | 4.5 ± 0.3 | acs.org |
| endo-BCN + 1,2-benzoquinone | SCS-MP2 (Quantum Chemical Calculation) | Activation Barrier | 5.5 | acs.org |
| BCN-OH + o-quinone | Experimental (Eyring plot) | ΔG‡ | 13.1 | wur.nl |
| BCN-OH + o-quinone | Computational (DFT) | ΔG‡ | 14.7 | wur.nl |
Molecular Dynamics Simulations of BCN Reactivity in Complex Systems
While quantum chemical calculations are excellent for studying the intrinsic reactivity of molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules like endo-BCN-PEG4-t-butyl ester in complex, dynamic environments such as in biological systems. digitellinc.commdpi.com
MD simulations can model the conformational flexibility of the PEG4 linker and how it influences the accessibility of the BCN reactive group for bioconjugation. The hydrophilic PEG spacer is designed to increase solubility in aqueous media, and MD simulations can provide insights into the solvation of the molecule and its interactions with water and other biological molecules. creative-biolabs.comscbt.com
For PROTACs and other bioconjugates, the length and flexibility of the linker are critical for proper function. medchemexpress.com MD simulations can be used to explore the conformational space of the endo-BCN-PEG4-t-butyl ester linker and to understand how its structure affects the distance and orientation between the conjugated moieties. While specific MD simulation studies on endo-BCN-PEG4-t-butyl ester are not widely published, the methodology is well-established for studying similar linker systems in drug design and bioconjugation. mdpi.com These simulations can help in the rational design of linkers with optimal properties for specific applications.
Methodological Advancements Utilizing Endo Bcn Peg4 T Butyl Ester
Development of Bioorthogonal Labeling Strategies
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of bioorthogonal labeling strategies is crucial for studying biomolecules in their natural environment.
Site-Specific Modification Techniques for Complex Biomolecules
endo-BCN-PEG4-t-butyl ester is a key reagent for the site-specific modification of complex biomolecules. Its BCN group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, with azide-tagged biomolecules. creative-biolabs.comaxispharm.com This reaction is highly efficient and selective, forming a stable triazole linkage. axispharm.com The process allows for the precise attachment of the linker to a predetermined site on a protein, oligonucleotide, or other biomolecule that has been metabolically, enzymatically, or synthetically functionalized with an azide (B81097) group. broadpharm.com
The t-butyl ester group on the other end of the molecule serves as a protected carboxylic acid. creative-biolabs.com This protection is crucial as it prevents unintended side reactions or polymerization during the initial BCN-azide conjugation. creative-biolabs.com Following the bioorthogonal labeling step, the t-butyl group can be readily removed under acidic conditions to reveal a free carboxylic acid. creative-biolabs.comaxispharm.com This newly exposed functional group can then be used for subsequent conjugation to another molecule of interest using standard amide coupling chemistries. axispharm.com This two-step process, combining bioorthogonal ligation with traditional bioconjugation, provides a powerful method for the site-specific labeling and modification of complex biological macromolecules.
Strategies for Multi-Functionalization and Scaffold Assembly
The bifunctional nature of endo-BCN-PEG4-t-butyl ester, with its BCN and protected carboxyl groups, makes it an ideal building block for the creation of multi-functional scaffolds. After the initial bioorthogonal conjugation via the BCN group, the deprotected carboxylic acid can be coupled to a variety of other molecules, including fluorescent dyes, affinity tags, or drug molecules. axispharm.com This enables the assembly of complex constructs with tailored properties.
For example, this linker can be used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com In this application, the BCN group can be used to attach the linker to an E3 ligase ligand, while the deprotected carboxyl group can be conjugated to a binder for the target protein. The resulting heterobifunctional molecule can then bring the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. medchemexpress.com
Enhancements in Conjugation Efficiency and Biocompatibility
The inclusion of a PEG4 spacer in the structure of endo-BCN-PEG4-t-butyl ester significantly contributes to both conjugation efficiency and biocompatibility. The hydrophilic nature of the PEG spacer increases the solubility of the reagent and its conjugates in aqueous media, which is crucial for biological applications. creative-biolabs.comaxispharm.comconju-probe.com This enhanced solubility helps to prevent aggregation and improves the bioavailability of the final conjugate.
The PEG spacer also provides steric flexibility, which can reduce steric hindrance during the conjugation reaction, leading to higher efficiency. From a biocompatibility standpoint, PEGylation is a well-established strategy to reduce the immunogenicity of biomolecules and improve their pharmacokinetic profiles. The PEG4 moiety in endo-BCN-PEG4-t-butyl ester can help to shield the conjugate from the immune system and reduce non-specific binding. axispharm.com
Integration into Automated Synthetic Workflows and High-Throughput Screening Methodologies
The well-defined reactivity of endo-BCN-PEG4-t-butyl ester and the robustness of the SPAAC reaction make it suitable for integration into automated synthetic workflows. The specific and high-yielding nature of the click reaction minimizes the need for extensive purification of intermediates, which is a significant advantage in automated processes.
The modularity offered by this linker is also highly beneficial for high-throughput screening (HTS) applications. Libraries of different biomolecules can be functionalized with azide groups and then screened against a variety of BCN-containing probes, or vice versa. The ability to deprotect the carboxylic acid and perform a second conjugation allows for the rapid generation of a diverse set of bifunctional molecules for screening in drug discovery and other areas of chemical biology. For instance, different target protein binders and E3 ligase ligands can be readily combined to create a library of PROTACs for HTS to identify the most effective degraders.
Applications in Chemical Biology and Materials Science Research
Design and Synthesis of Chemical Probes and Activity-Based Probes
The compound is a foundational reagent for creating bespoke probes to investigate complex biological systems. Its dual-reactive nature allows for the sequential attachment of a reporter or tag and subsequent conjugation to a target molecule.
Endo-BCN-PEG4-t-butyl ester is instrumental in the generation of probes for labeling and tracking macromolecules such as proteins and oligonucleotides. The strategic design of the linker involves a t-butyl ester protected carboxyl group, which prevents unwanted side reactions during synthesis. creative-biolabs.com This protecting group can be removed under acidic conditions to reveal a carboxylic acid. This acid can then be activated and coupled to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag.
The other end of the linker features the endo-BCN group, a strained alkyne that reacts with high specificity towards azide-tagged biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). creative-biolabs.combroadpharm.com This copper-free click chemistry reaction is highly efficient and bioorthogonal, meaning it does not interfere with native cellular components, making it ideal for labeling macromolecules in complex biological samples. conju-probe.cominterchim.fr A related compound, endo-BCN-PEG4-NHS ester, has been successfully used to generate functionalized bispecific antibodies, demonstrating the utility of the endo-BCN-PEG4 core in sophisticated macromolecular constructs. broadpharm.com
For non-clinical imaging research, endo-BCN-PEG4-t-butyl ester serves as a critical component in synthesizing custom imaging probes. The process involves coupling an imaging agent (e.g., a fluorescent dye) to the deprotected carboxyl end of the linker. The resulting BCN-functionalized imaging agent can then be "clicked" onto a target molecule that has been metabolically or chemically engineered to bear an azide (B81097) group.
The hydrophilic PEG4 spacer is a key feature, as it enhances the aqueous solubility of the resulting probe and minimizes non-specific binding through steric hindrance. creative-biolabs.comconju-probe.com This leads to a better signal-to-noise ratio and clearer imaging results in research settings. The high chemoselectivity of the BCN-azide reaction allows for specific labeling of targets within cellular extracts or on the surface of fixed cells for high-resolution microscopy studies. conju-probe.cominterchim.fr
The reagent is highly valuable for creating probes to monitor cellular pathways and mechanisms, a cornerstone of activity-based protein profiling (ABPP). In a typical ABPP workflow, a small molecule inhibitor or substrate analog is modified to include an azide group. Separately, endo-BCN-PEG4-t-butyl ester is deprotected and conjugated to a reporter tag (e.g., biotin for pulldown experiments or a fluorophore for detection).
This BCN-functionalized reporter can then be introduced to a cell lysate that has been treated with the azide-bearing small molecule. The SPAAC reaction covalently links the reporter to the small molecule's protein targets, allowing for their identification and quantification. The bioorthogonality of the click reaction ensures that cellular processes are monitored with high fidelity, as the probe does not react with other functional groups found in the cellular environment. creative-biolabs.cominterchim.fr
Probes for Imaging Research (Excluding Clinical Applications)
Functionalization of Polymeric Materials and Nanostructures
The application of endo-BCN-PEG4-t-butyl ester extends beyond biology into materials science, where it is used to modify the surfaces of polymers and nanostructures. creative-biolabs.com By coupling the deprotected linker to a material, researchers can introduce BCN handles onto its surface. These handles render the material reactive towards any azide-modified molecule, allowing for the attachment of proteins, peptides, or other functional moieties. broadpharm.com
A notable study by the group of Van Hest demonstrated the use of BCN-functionalized polymers in creating advanced hydrogels. acs.org In their work, star-shaped PEG polymers were functionalized with BCN. acs.org These polymers were then cross-linked through a rapid, oxidation-induced click reaction with other functionalized PEG units to form hydrogels. acs.org While the study used a direct BCN-functionalized PEG, endo-BCN-PEG4-t-butyl ester represents a key reagent for achieving such polymer functionalization by first coupling its deprotected acid to an amine-modified polymer backbone. This approach allows for the creation of smart materials with tailored biological functions.
Table 1: Research Findings on BCN-Functionalized Polymers
| Research Focus | Key Finding | Significance | Source |
| Hydrogel Formation | Star-shaped PEG units functionalized with BCN can be used to form hydrogels via click chemistry. | Provides a method for creating biocompatible, cross-linked polymer networks for applications like tissue engineering. | acs.org |
| Reaction Kinetics | The formation of gels using certain oxidation-induced click reactions with BCN was significantly faster than with standard SPAAC reactions. | Demonstrates the tunability of material formation based on the chosen click chemistry reaction. | acs.org |
| Post-Gel Functionalization | Hydrogels formed with excess BCN groups could be further derivatized with azide-functionalized dyes. | Allows for the creation of multifunctional materials where properties can be added after the initial structure is formed. | acs.org |
Development of Advanced Bioconjugation Reagents
Endo-BCN-PEG4-t-butyl ester is itself an advanced bioconjugation reagent, prized for its heterobifunctional and modular nature. creative-biolabs.comaxispharm.com Its design incorporates three distinct chemical motifs that serve specific purposes.
endo-BCN Group : A highly reactive, strained alkyne that participates in copper-free click chemistry (SPAAC) with azides. The reaction rate of BCN with benzyl (B1604629) azide is 0.07 M⁻¹·s⁻¹, offering a balance of reactivity and stability. acs.org
PEG4 Spacer : A four-unit polyethylene (B3416737) glycol chain that imparts hydrophilicity, increases aqueous solubility, and provides a flexible spacer to reduce steric hindrance between conjugated molecules. creative-biolabs.comconju-probe.com
t-Butyl Ester : A robust protecting group for the terminal carboxylic acid. creative-biolabs.com It allows the BCN group to be reacted independently and can be selectively cleaved under acidic conditions to enable a second, orthogonal conjugation step. axispharm.com
This combination allows for a controlled, multi-step conjugation strategy, making it a superior choice over reagents with simultaneously reactive groups. creative-biolabs.comaxispharm.com
Table 2: Properties of endo-BCN-PEG4-t-butyl ester
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₃NO₈ | nih.gov |
| Molecular Weight | 497.6 g/mol | nih.gov |
| Reactive Group 1 | endo-Bicyclo[6.1.0]nonyne (BCN) | creative-biolabs.comaxispharm.com |
| Reactive Group 2 | t-Butyl protected Carboxylic Acid | creative-biolabs.comaxispharm.com |
| Spacer | Tetraethylene Glycol (PEG4) | creative-biolabs.com |
Utility in Ligand-Target Conjugation Studies (Focus on Chemical Strategy)
The chemical strategy afforded by endo-BCN-PEG4-t-butyl ester is particularly useful in ligand-target conjugation studies, where the precise connection of a targeting moiety (ligand) to a payload (target) is paramount. The linker's orthogonal reactive ends dictate a clear and efficient two-stage chemical approach. axispharm.com
Stage 1: Ligand Functionalization. The t-butyl ester is first removed from the linker. The now-free carboxylic acid is activated (e.g., using EDC/NHS chemistry) and covalently coupled to a primary amine on the ligand of interest, which could be a peptide, small molecule, or other biomolecule. This creates a stable BCN-functionalized ligand. axispharm.com
Stage 2: Target Conjugation. The BCN-functionalized ligand is then reacted with a target molecule (e.g., a protein or antibody) that has been pre-modified with an azide group. The highly selective, copper-free SPAAC reaction forms a stable triazole linkage, completing the conjugation. broadpharm.comaxispharm.com
This strategy ensures a defined orientation and stoichiometry of conjugation, which is critical for preserving the biological activity of both the ligand and the target. This approach is fundamental to building complex molecular architectures for research, such as in the development of probes for target validation or in the assembly of bispecific molecules. broadpharm.com
Table 3: Chemical Compounds Mentioned
Analytical Methodologies for Characterization of Endo Bcn Peg4 T Butyl Ester Conjugates
The successful synthesis and application of bioconjugates derived from endo-BCN-PEG4-t-butyl ester rely on robust analytical methodologies to confirm their structure, purity, and efficiency of formation. A combination of spectroscopic, chromatographic, and mass spectrometric techniques is employed to characterize the intermediates and final conjugated products.
Future Directions and Emerging Research Avenues
Development of Next-Generation BCN Derivatives with Enhanced Reactivity or Stability
The success of strain-promoted alkyne-azide cycloaddition (SPAAC) is intrinsically linked to the properties of the cyclooctyne (B158145) used. While bicyclo[6.1.0]nonyne (BCN) offers a favorable balance of reactivity and stability, the quest for superior derivatives is ongoing. ucl.ac.uk Research is focused on fine-tuning the BCN scaffold to modulate these critical characteristics.
One area of development involves exploring different stereoisomers. For instance, computational and experimental studies have compared the reactivity of endo and exo isomers of BCN, with the endo form often exhibiting higher reactivity in cycloadditions due to its three-dimensional structure. digitellinc.com Another approach is the synthesis of derivatives like BCN-carboxylic acid (BCN-COOH), which serves as a versatile intermediate for producing probes with amide linkages. researchgate.net These amide-linked conjugates have demonstrated superior stability in biological media compared to those with carbamate (B1207046) linkages, which is a significant advantage for applications requiring long incubation times. researchgate.net
Computational studies, particularly using Density Functional Theory (DFT), are instrumental in the rational design of these next-generation reagents. rsc.org By analyzing the activation energies and reaction energies of various cyclooctynes in bioorthogonal reactions, researchers can predict which structural modifications will lead to enhanced performance. rsc.org This predictive power accelerates the development of novel BCN derivatives with tailored properties for specific applications.
| Cyclooctyne Derivative | Key Feature | Significance in Development | Reference |
|---|---|---|---|
| endo-BCN | Higher reactivity compared to exo-BCN. digitellinc.com | Often preferred for faster conjugation kinetics. | digitellinc.com |
| exo-BCN | Different stereochemical structure. digitellinc.com | Provides an alternative with potentially different stability or solubility profiles. | digitellinc.com |
| BCN-Carboxylic Acid (BCN-COOH) | Allows for the formation of stable amide bonds. researchgate.net | Leads to more stable bioconjugates compared to carbamate-linked versions. researchgate.net | researchgate.net |
| Bis-BCN Linkers | Homo-bifunctional, containing two BCN groups. digitellinc.comacs.org | Enables crosslinking of molecules or the creation of complex architectures like DAR1 ADCs. digitellinc.comacs.org | digitellinc.comacs.org |
Exploration of Novel Bioorthogonal Reaction Systems with BCN Conjugates
While SPAAC is the hallmark reaction for BCN, its utility is not confined to this single transformation. The unique strained alkyne structure of BCN allows it to participate in a variety of other bioorthogonal reactions, expanding its versatility. nih.gov The exploration of these alternative reaction systems is a vibrant area of research, promising new levels of orthogonality and efficiency.
One notable alternative is the strain-promoted alkyne-nitrone cycloaddition (SPANC), where BCN reacts with nitrones. synaffix.com This provides a complementary pairing to the azide-alkyne reaction. Furthermore, researchers have developed the strain-promoted oxidation-controlled cyclooctyne 1,2-quinone cycloaddition (SPOCQ). acs.org This reaction, when performed with BCN, exhibits a remarkably high reaction rate, reportedly out-competing the well-known SPAAC reaction by several orders of magnitude, which allows for a new level of orthogonality in protein conjugation. acs.org
BCN moieties can also serve as dienophiles in inverse electron-demand Diels–Alder (DAinv) reactions, pairing with tetrazine partners. nih.gov The ability to participate in multiple, distinct bioorthogonal reactions allows for the design of more complex, multi-step labeling experiments where different tags can be introduced sequentially without cross-reactivity.
| Reaction System | BCN Role | Reaction Partner | Key Characteristic | Reference |
|---|---|---|---|---|
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dipolarophile | Azide (B81097) | The most common, highly efficient, and catalyst-free reaction for BCN. synaffix.comaxispharm.com | synaffix.comaxispharm.com |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Dipolarophile | Nitrone | An alternative bioorthogonal cycloaddition, expanding the toolbox. nih.govsynaffix.com | nih.govsynaffix.com |
| Inverse Electron-Demand Diels-Alder (DAinv) | Dienophile | Tetrazine | Extremely fast kinetics, often used for rapid labeling. nih.govacs.org | nih.govacs.org |
| Strain-Promoted Oxidation-Controlled Cyclooctyne 1,2-Quinone Cycloaddition (SPOCQ) | Cyclooctyne | 1,2-Quinone | Reportedly much faster than SPAAC, offering a new level of orthogonality. acs.org | acs.org |
Expanding the Scope of Conjugation Partners and Architectures
The utility of a bioorthogonal linker like endo-BCN-PEG4-t-butyl ester is ultimately defined by the molecules it can connect and the structures it can create. Research is continuously pushing these boundaries, applying BCN-based conjugation to an ever-wider array of partners and designing more sophisticated molecular architectures.
Initially used for labeling proteins and glycans, BCN linkers are now integral to the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs). synaffix.comrsc.org In this context, novel architectures such as branched or bis-BCN linkers are being developed. digitellinc.comnih.gov For example, a bis-BCN linker can be used to bridge two sites on an antibody, creating a homogeneous drug-to-antibody ratio (DAR) of one, which is beneficial for certain ultra-potent payloads. acs.org Branched linkers that introduce multiple azido (B1232118) groups onto an antibody, which can then react with BCN-functionalized drugs, are being explored to increase the DAR. nih.gov
Beyond proteins, BCN linkers are used to modify oligonucleotides for imaging and diagnostics, and to create fluorescent probes that can be "turned on" in the presence of specific biological targets. digitellinc.comresearchgate.net The conjugation partners range from small molecules like fluorophores (e.g., FAM, Cy5, TAMRA) and biotin (B1667282) to large, complex biomolecules including peptides, antibodies, and serum albumin. synaffix.comnih.govresearchgate.net This expansion allows for the construction of highly tailored bioconjugates for a vast range of applications in medicine and materials science. synaffix.com
Advanced Computational Design and Predictive Modeling for Rational Reagent Development
The development of new chemical tools is increasingly being accelerated by advanced computational methods. Instead of relying solely on trial-and-error synthesis and testing, researchers can now use predictive modeling to rationally design reagents with desired properties from the outset. This approach is being applied to the development of BCN-based technologies.
Computational protein design, for instance, has been used to engineer enzymes with altered substrate specificity. biorxiv.org In one study, computational methods were used to create variants of the enzyme LplA that showed biased activity, including some with reduced promiscuous labeling activity towards a BCN substrate. biorxiv.org This demonstrates how computation can be used to optimize the biological machinery that interacts with BCN reagents.
Similarly, quantum mechanics-based methods like Density Functional Theory (DFT) are used to model reaction pathways and predict reactivity trends. rsc.org Such studies can calculate the activation barriers for reactions like the retro-Cope elimination, providing fundamental insights into the stability and reactivity of BCN and other cyclic alkynes. rsc.org This knowledge guides the synthesis of next-generation reagents by predicting which structural modifications are most likely to succeed. rsc.org These computational tools are becoming indispensable for navigating the complex chemical space of bioorthogonal reagents and for accelerating the discovery of novel, high-performance linkers.
| Computational Method | Application in BCN-Related Research | Outcome/Goal | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculating activation energies and reaction energies for bioorthogonal reactions. rsc.org | To understand reactivity trends and rationally design next-generation reagents with enhanced stability or reactivity. | rsc.org |
| Conformational Biasing (CB) / Inverse Folding Models | Designing enzyme variants (e.g., LplA) with altered conformational states. biorxiv.org | To create enzymes with improved specificity for or against BCN substrates in targeted labeling applications. | biorxiv.org |
| Molecular Dynamics (MD) | Simulating the interaction between BCN-linked molecules and their biological targets. nih.gov | To understand binding mechanisms and improve the design of targeted peptides and drugs. | nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme active sites during the reaction with a BCN-functionalized substrate. | To gain detailed insight into the catalytic mechanism and guide enzyme engineering efforts. |
Q & A
Basic Research Questions
Q. What are the optimal storage and handling protocols for endo-BCN-PEG4-t-butyl ester to preserve its reactivity?
- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to minimize hydrolysis and oxidation. Avoid repeated freeze-thaw cycles by aliquoting into single-use portions . Prior to use, equilibrate to room temperature in a desiccator to prevent moisture absorption.
Q. How does the PEG4 spacer influence the compound’s solubility and biocompatibility in biological systems?
- Methodological Answer : The PEG4 chain enhances hydrophilicity, enabling solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO, DMF). This improves biocompatibility by reducing nonspecific interactions in cellular environments. For in vitro assays, dissolve in DMSO (≤10% v/v) and dilute in PBS to avoid cytotoxicity .
Q. Which solvents are compatible with endo-BCN-PEG4-t-butyl ester for experimental workflows?
- Methodological Answer : Use anhydrous DCM, THF, or DMSO for organic-phase reactions. For aqueous applications, pre-dissolve in DMSO (10 mg/mL) and dilute into PBS (pH 7.4). Avoid alcohols and amines, which may react with the BCN group .
Q. What is a standard protocol for conjugating endo-BCN-PEG4-t-butyl ester to azide-functionalized biomolecules?
- Methodological Answer :
- Step 1 : React azide-bearing molecules (e.g., proteins, peptides) with the compound at a 1:1.5 molar ratio in PBS (pH 7.4) or DMF.
- Step 2 : Incubate at 25–37°C for 2–4 hours. Monitor reaction progress via LC-MS or fluorescence quenching (if tetrazine probes are used).
- Step 3 : Purify conjugates using size-exclusion chromatography (e.g., PD-10 columns) to remove unreacted reagents .
Advanced Research Questions
Q. How can steric hindrance from the t-butyl ester group be minimized during bioconjugation with bulky biomolecules?
- Methodological Answer :
- Use longer incubation times (12–24 hours) at 4°C to improve accessibility.
- Introduce a flexible linker (e.g., PEG12) between the BCN group and the target molecule.
- Validate conjugation efficiency via SDS-PAGE with tetrazine-fluorophore probes .
Q. What analytical techniques are most reliable for confirming successful conjugation in live-cell imaging studies?
- Methodological Answer :
- Mass Spectrometry (MS) : Detect mass shifts corresponding to the added PEG4-t-butyl ester moiety.
- Fluorescence Resonance Energy Transfer (FRET) : Use tetrazine-quencher pairs to track reaction kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
